Cas no 451483-60-6 (2-fluoro-5-{(4-fluorophenyl)methylsulfamoyl}-N-4-(propan-2-yl)phenylbenzamide)

2-fluoro-5-{(4-fluorophenyl)methylsulfamoyl}-N-4-(propan-2-yl)phenylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-5-{(4-fluorophenyl)methylsulfamoyl}-N-4-(propan-2-yl)phenylbenzamide
- 2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-isopropylphenyl)benzamide
- 451483-60-6
- Oprea1_164057
- F0917-2173
- SR-01000579315
- 2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}-N-[4-(propan-2-yl)phenyl]benzamide
- 2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]-N-(4-propan-2-ylphenyl)benzamide
- AKOS024602136
- SR-01000579315-1
- Benzamide, 2-fluoro-5-[[[(4-fluorophenyl)methyl]amino]sulfonyl]-N-[4-(1-methylethyl)phenyl]-
-
- インチ: 1S/C23H22F2N2O3S/c1-15(2)17-5-9-19(10-6-17)27-23(28)21-13-20(11-12-22(21)25)31(29,30)26-14-16-3-7-18(24)8-4-16/h3-13,15,26H,14H2,1-2H3,(H,27,28)
- InChIKey: BUBMBKKBTRDJGM-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(C(C)C)C=C1)(=O)C1=CC(S(NCC2=CC=C(F)C=C2)(=O)=O)=CC=C1F
計算された属性
- せいみつぶんしりょう: 444.13192007g/mol
- どういたいしつりょう: 444.13192007g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 681
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
2-fluoro-5-{(4-fluorophenyl)methylsulfamoyl}-N-4-(propan-2-yl)phenylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0917-2173-3mg |
2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}-N-[4-(propan-2-yl)phenyl]benzamide |
451483-60-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0917-2173-10mg |
2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}-N-[4-(propan-2-yl)phenyl]benzamide |
451483-60-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0917-2173-4mg |
2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}-N-[4-(propan-2-yl)phenyl]benzamide |
451483-60-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0917-2173-5mg |
2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}-N-[4-(propan-2-yl)phenyl]benzamide |
451483-60-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0917-2173-5μmol |
2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}-N-[4-(propan-2-yl)phenyl]benzamide |
451483-60-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0917-2173-20μmol |
2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}-N-[4-(propan-2-yl)phenyl]benzamide |
451483-60-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0917-2173-10μmol |
2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}-N-[4-(propan-2-yl)phenyl]benzamide |
451483-60-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0917-2173-1mg |
2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}-N-[4-(propan-2-yl)phenyl]benzamide |
451483-60-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0917-2173-15mg |
2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}-N-[4-(propan-2-yl)phenyl]benzamide |
451483-60-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0917-2173-50mg |
2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}-N-[4-(propan-2-yl)phenyl]benzamide |
451483-60-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
2-fluoro-5-{(4-fluorophenyl)methylsulfamoyl}-N-4-(propan-2-yl)phenylbenzamide 関連文献
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
2-fluoro-5-{(4-fluorophenyl)methylsulfamoyl}-N-4-(propan-2-yl)phenylbenzamideに関する追加情報
Professional Introduction to Compound with CAS No. 451483-60-6 and Product Name: 2-fluoro-5-{(4-fluorophenyl)methylsulfamoyl}-N-4-(propan-2-yl)phenylbenzamide
The compound with the CAS number 451483-60-6 and the product name 2-fluoro-5-{(4-fluorophenyl)methylsulfamoyl}-N-4-(propan-2-yl)phenylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of fluorine atoms and sulfamoyl groups in its molecular framework suggests a high degree of specificity, which is often crucial for achieving target-based interactions in biological systems.
In recent years, the pharmaceutical industry has witnessed a surge in the development of fluorinated compounds, owing to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The 2-fluoro substituent in the benzamide core of this compound is a prime example of such a fluorinated moiety, which can modulate the pharmacokinetic properties of the molecule. Furthermore, the 4-fluorophenylmethylsulfamoyl group introduces a strong polar interaction capability, making it an attractive candidate for designing molecules that interact with biological receptors or enzymes.
The N-4-(propan-2-yl)phenyl part of the molecule adds another layer of complexity, contributing to its overall solubility and lipophilicity balance. This balance is critical for ensuring that the compound can effectively cross biological membranes while maintaining stability in vivo. The structural design of this compound aligns with current trends in drug discovery, where multi-target interactions are being explored to enhance therapeutic efficacy.
Recent studies have highlighted the importance of sulfamoyl derivatives in medicinal chemistry due to their broad spectrum of biological activities. Sulfamoyl groups are known to exhibit inhibitory effects on various enzymes and receptors, making them valuable scaffolds for drug development. The methylsulfamoyl moiety in this compound is particularly noteworthy, as it has been shown to enhance binding interactions with certain therapeutic targets. This feature makes it a promising candidate for further exploration in the development of novel therapeutic agents.
Moreover, the structural features of this compound suggest potential applications in addressing various therapeutic challenges. For instance, its ability to interact with multiple targets could make it useful in treating multifactorial diseases. Additionally, the fluorine atoms present in the molecule could contribute to its resistance against metabolic degradation, thereby improving its bioavailability and therapeutic window.
Current research in pharmaceutical chemistry is increasingly focusing on designing molecules that can modulate biological pathways with high selectivity and minimal side effects. The compound 2-fluoro-5-{(4-fluorophenyl)methylsulfamoyl}-N-4-(propan-2-yl)phenylbenzamide embodies these principles by incorporating structural elements that enhance target specificity and reduce off-target effects. This approach is particularly relevant in the context of precision medicine, where individualized treatment strategies are being developed based on genetic and molecular profiles.
The synthesis and optimization of this compound represent a testament to the advancements in synthetic methodologies and computational modeling techniques. These tools have enabled chemists to design complex molecules with high precision, reducing the time and resources required for drug discovery. As such, compounds like this one are likely to play a crucial role in future drug development pipelines.
In conclusion, the compound with CAS number 451483-60-6 and product name 2-fluoro-5-{(4-fluorophenyl)methylsulfamoyl}-N-4-(propan-2-yl)phenylbenzamide is a promising candidate for further exploration in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents with enhanced specificity and efficacy. As research continues to uncover new applications for fluorinated sulfamoyl derivatives, this compound is poised to make significant contributions to the field of medicinal chemistry.
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